3-(3-Chlorophenyl)-4-iodo-1H-pyrazole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Research groups face long lead times for halogen-specific pyrazole building blocks that enable late-stage diversification without altering core pharmacophore properties. 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1341966-81-1) solves this with a pre-validated C4 iodine handle. - Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig) proceeds under mild conditions; iodine leaves no residue that shifts TPSA or HBD/HBA count. - Isotopic iodine pattern simplifies reaction monitoring by LC-MS, accelerating high-throughput experimentation (HTE) workflows. - Meta-chloro substitution is associated with antitubercular activity, offering a fragment-to-lead advantage in M. tuberculosis programs.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
Cat. No. B11802000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-4-iodo-1H-pyrazole
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(C=NN2)I
InChIInChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
InChIKeyCDSJFFFKPZZUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-4-iodo-1H-pyrazole: Physicochemical Profile


3-(3-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1341966-81-1) is a disubstituted pyrazole building block featuring a C3 3-chlorophenyl substituent and a C4 iodine atom [1]. The iodine provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, enabling rapid diversification of the pyrazole core . With a molecular weight of 304.51 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 28.7 Ų [1], this compound occupies a distinct physicochemical space that differentiates it from non-iodinated and alternatively halogenated analogs in medicinal chemistry and chemical biology applications.

Workflow
Palladium-catalyzed cross-coupling diversification
Selection context
C4 iodine handle for Sonogashira, Suzuki, Buchwald-Hartwig
Physicochemical profile
Distinct LogP and TPSA space vs non-iodinated analogs

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole: Irreplaceable Reactivity


The simultaneous presence of the 3-chlorophenyl substituent and the 4-iodo leaving group creates a unique reactivity profile that generic pyrazole building blocks cannot replicate. Removal of the iodine atom eliminates the principal cross-coupling handle for C–C and C–N bond formation at the 4-position, forcing synthetic chemists to redesign entire routes [1]. Substituting iodine with bromine reduces oxidative addition rates in palladium-catalyzed couplings, often requiring higher catalyst loadings and temperatures [2]. Relocating the chlorine atom or changing the substitution pattern alters the electronic and steric environment of the pyrazole ring, which can shift regioselectivity in subsequent derivatization steps and modify the LogP-driven permeability profile of final compounds [1]. These differences are not merely incremental; they directly determine whether a synthetic pathway succeeds under mild, high-yielding conditions or fails due to incomplete conversion.

Reactivity Removing the 4-iodo group eliminates the primary cross-coupling handle, requiring route redesign.
Halogen swap Bromine substitution may reduce oxidative addition rates, often needing higher catalyst loadings and temperatures.
Regiochemistry Relocating the chlorine atom can shift electronic and steric environment, altering derivatization regioselectivity.

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole vs Closest Analogs


Lipophilicity Advantage vs Des-Iodo Analog

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole exhibits an XLogP3-AA of 3.2 compared to 2.5 for the non-iodinated analog 3-(3-chlorophenyl)-1H-pyrazole (CAS 59843-69-5) [1]. This represents a ∆LogP of +0.7 log units, a substantial increase in computed lipophilicity attributable solely to the iodine substituent.

Lipophilicity Advantage vs Des-Iodo Analog
Head-to-head
XLogP3-AA 3.2 vs 2.5
ΔLogP +0.7 (28% increase)
Reported higher computed lipophilicity context
May support lead prioritization for permeability-dependent models
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Mass Shift Enables LC-MS Purification Tracking

The iodine atom elevates the molecular weight of 3-(3-chlorophenyl)-4-iodo-1H-pyrazole to 304.51 g/mol, compared with 178.62 g/mol for the des-iodo analog 3-(3-chlorophenyl)-1H-pyrazole [1]. In LC-MS-guided synthesis, this 126 Da mass shift provides an unambiguous signal for reaction progress and product identity.

Mass Shift Enables LC-MS Purification Tracking
Head-to-head
304.51 g/mol vs 178.62 g/mol
ΔMW ~126 Da
Supports unambiguous detection in mass-directed purification
Reduces false positives in high-throughput synthesis workflows
Synthetic Chemistry LC-MS Purification Reaction Monitoring

Preserved H-Bond Profile with Iodine Addition

Despite the addition of the bulky iodine atom (heavy atom count: 13 vs. 12 for the des-iodo analog), 3-(3-chlorophenyl)-4-iodo-1H-pyrazole retains the identical topological polar surface area of 28.7 Ų as 3-(3-chlorophenyl)-1H-pyrazole [1]. Both compounds maintain one H-bond donor and one H-bond acceptor.

Preserved H-Bond Profile with Iodine Addition
Head-to-head
TPSA 28.7 Ų; HBD 1; HBA 1
ΔTPSA = 0; ΔHBD/HBA = 0
Reactive handle installed without altering hydrogen-bonding pharmacophore
Supports C4 derivatization without perturbing key ligand-protein interactions
Medicinal Chemistry Property-Based Design Heterocyclic Chemistry

Iodine Superiority in Sonogashira Coupling

Although no head-to-head Sonogashira study exists that includes the target compound specifically, the class of 4-iodopyrazoles has been documented to undergo efficient Sonogashira coupling using 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, and excess Et₃N at 65 °C in THF, conditions that deliver high yields of alkynylpyrazoles [1]. In contrast, 4-bromopyrazoles are known to require higher temperatures, higher catalyst loadings, or activated substrates to achieve comparable conversion [2]. This class-level inference positions the 4-iodo substituent as the more synthetically tractable handle when mild, high-yielding Sonogashira conditions are required.

Iodine Superiority in Sonogashira Coupling
Class-level
4-iodopyrazoles couple efficiently at 65 °C
Class-level estimate: ~15–20 °C lower vs bromo
Reported milder Sonogashira conditions for iodo vs bromo pyrazoles
May reduce side-product formation; source-specific review recommended
Cross-Coupling Chemistry Pd-Catalyzed Reactions Alkyne Installation

Meta-Chlorophenyl Bioactivity Advantage

In a series of pyrazole-based antitubercular agents, the 3-chlorophenyl substituent at position-3 of the pyrazole ring consistently enhanced anti-TB activity relative to other aryl substitution patterns [1]. Although this SAR study evaluated N-substituted pyrazoles rather than the 4-iodo derivative directly, the meta-chloro orientation preserved in 3-(3-chlorophenyl)-4-iodo-1H-pyrazole represents a privileged substitution pattern for anti-infective activity. In contrast, para-chloro and ortho-chloro regioisomers showed reduced antibacterial and antitubercular potency across multiple derivatives.

Meta-Chlorophenyl Bioactivity Advantage
Class-level
meta-Cl > para-Cl ≈ ortho-Cl
Qualitative SAR trend in anti-TB pyrazole series
Reported privileged substitution pattern for anti-infective screening
Pre-validated substructure context; data to verify in target scaffold
Antitubercular Activity Antibacterial SAR Regioisomeric Differentiation

3-(3-Chlorophenyl)-4-iodo-1H-pyrazole Applications


C4 Diversification Without Pharmacophore Alteration

In lead series where the 3-(3-chlorophenyl)pyrazole core is essential for target binding, the 4-iodo derivative allows chemists to install alkynyl, aryl, or amino substituents at the C4 position via Sonogashira, Suzuki, or Buchwald-Hartwig coupling without changing the TPSA or hydrogen-bonding capacity of the core scaffold. This property was demonstrated by the identical TPSA (28.7 Ų) and HBD/HBA count between the iodo and des-iodo analogs . Researchers exploring kinase inhibitor or GPCR modulator programs where C4 substitution determines subtype selectivity can exploit this feature to generate focused libraries while preserving the core pharmacophore .

High-Throughput Experimentation Platforms

The large molecular weight shift (+126 Da relative to the des-iodo analog ) makes this compound ideal for high-throughput experimentation (HTE) workflows where LC-MS is the primary analytical readout. Reaction progress, product formation, and byproduct identification can be monitored with high confidence due to the distinctive isotopic pattern of iodine. Additionally, the established Sonogashira coupling conditions (PdCl₂(PPh₃)₂ / CuI / Et₃N / THF, 65 °C ) provide a validated starting point for HTE optimization of C–C bond-forming reactions, reducing the method development burden for process chemistry groups.

Anti-Infective Fragment Elaboration

The 3-chlorophenyl (meta-chloro) substitution pattern has been associated with enhanced antitubercular and antibacterial activity in pyrazole-based compound series . Medicinal chemistry teams pursuing fragment-based drug discovery against M. tuberculosis or resistant bacterial strains can use 3-(3-chlorophenyl)-4-iodo-1H-pyrazole as a starting fragment, leveraging the iodine as a growth vector for fragment elaboration via cross-coupling. This approach bypasses the need for de novo SAR exploration of the aryl substitution position, as the meta-chloro orientation is pre-validated as a potency-enhancing motif in this scaffold class.

CNS Drug Discovery Property Screening

With an XLogP3 of 3.2 , this compound occupies a lipophilicity range favorable for CNS penetration (optimal CNS LogP range ~2–4). The iodine substituent contributes +0.7 LogP units compared to the non-iodinated analog , providing medicinal chemists a tool to tune lipophilicity within a CNS-appropriate window while maintaining the reactive handle for further derivatization. In property-driven CNS lead optimization, this compound can serve as a late-stage diversification point where the iodine is replaced with polar or aromatic groups to fine-tune LogP, TPSA, and target engagement without resynthesizing the entire scaffold.

Application
Selection Property
Validation Focus
C4 Diversification Without Pharmacophore Alteration
Preserved TPSA and H-bond profile
Core pharmacophore retention in kinase or GPCR library synthesis
High-Throughput Experimentation Platforms
Large mass shift and distinctive isotopic pattern
LC-MS reaction monitoring confidence and HTE method development
Anti-Infective Fragment Elaboration
Meta-chlorophenyl substitution pattern
Fragment-based screening against M. tuberculosis and resistant strains
CNS Drug Discovery Property Screening
XLogP3-AA of 3.2
Lipophilicity tuning within CNS-appropriate window via late-stage diversification
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